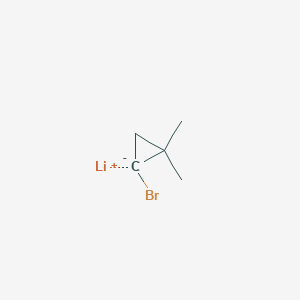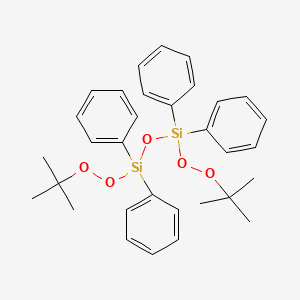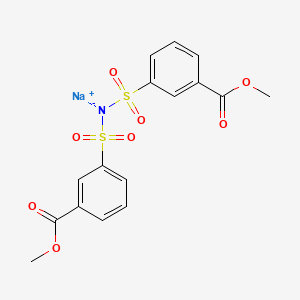![molecular formula C13H19NO2 B14623395 Acetamide, N-[2-(pentyloxy)phenyl]- CAS No. 55792-54-6](/img/structure/B14623395.png)
Acetamide, N-[2-(pentyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[2-(pentyloxy)phenyl]-: is an organic compound with the molecular formula C13H19NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-(pentyloxy)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(pentyloxy)phenyl]- typically involves the reaction of 2-(pentyloxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
2-(pentyloxy)aniline+acetic anhydride→Acetamide, N-[2-(pentyloxy)phenyl]-+acetic acid
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[2-(pentyloxy)phenyl]- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid can also enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, N-[2-(pentyloxy)phenyl]- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: N-oxides of Acetamide, N-[2-(pentyloxy)phenyl]-.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-[2-(pentyloxy)phenyl]- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its amide functional group.
Industry: In the industrial sector, Acetamide, N-[2-(pentyloxy)phenyl]- is used in the production of polymers and resins. It also finds applications in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of Acetamide, N-[2-(pentyloxy)phenyl]- involves its interaction with specific molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pentyloxy group can interact with hydrophobic pockets, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Acetanilide: Similar structure but lacks the pentyloxy group.
N-Phenylacetamide: Similar structure but lacks the pentyloxy group.
N-(2-Phenylethyl)acetamide: Similar structure but with a phenylethyl group instead of pentyloxy.
Uniqueness: Acetamide, N-[2-(pentyloxy)phenyl]- is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic regions in biological systems.
Eigenschaften
CAS-Nummer |
55792-54-6 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
N-(2-pentoxyphenyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-3-4-7-10-16-13-9-6-5-8-12(13)14-11(2)15/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
ZQRDWUAMUJOAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=CC=C1NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


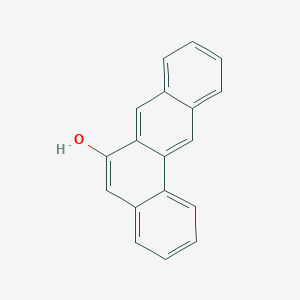
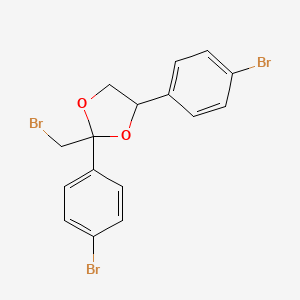
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
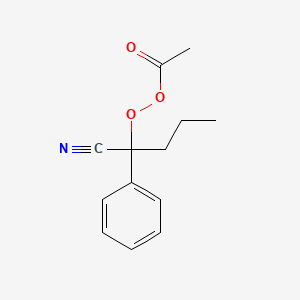
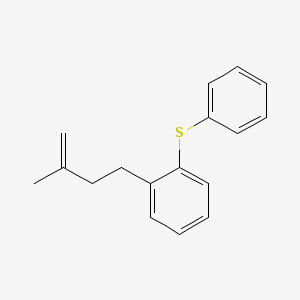

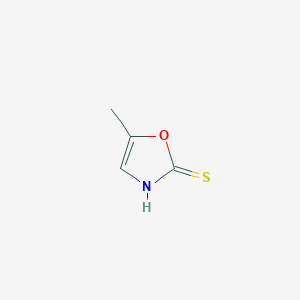
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
